1-(4,5-Dimethoxy-2-methylphenyl)ethanamine
Description
Properties
IUPAC Name |
1-(4,5-dimethoxy-2-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-7-5-10(13-3)11(14-4)6-9(7)8(2)12/h5-6,8H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNNTVUTJZZQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397844 | |
| Record name | 1-(4,5-dimethoxy-2-methylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104174-35-8 | |
| Record name | 1-(4,5-dimethoxy-2-methylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation of 4-Methylveratrole
4-Methylveratrole (1,2-dimethoxy-4-methylbenzene) undergoes electrophilic substitution with acetylating agents in the presence of Lewis acids. Two industrial methods are prevalent:
Method A :
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Reagents : Acetyl chloride, aluminum chloride (AlCl₃), carbon disulfide (CS₂)
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Conditions :
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Temperature: 0–5°C (exothermic reaction controlled via ice bath)
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Reaction Time: 4–6 hours
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Workup : Quenching with ice-water, extraction with dichloromethane, and distillation under reduced pressure.
Method B :
Table 1: Comparison of Friedel-Crafts Acylation Methods
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | CS₂ | Tetrachloroethane |
| Temperature | 0–5°C | 146°C (reflux) |
| Reaction Time | 4–6 hours | 8–12 hours |
| Yield | 70–75% | 65–70% |
| Purity | ≥95% | ≥92% |
Reductive Amination to this compound
The ketone intermediate is converted to the target amine via reductive amination. Two optimized protocols are widely employed:
Sodium Cyanoborohydride-Mediated Reductive Amination
This method employs ammonium acetate as the nitrogen source and sodium cyanoborohydride (NaBH₃CN) as the reducing agent under mild conditions.
Procedure :
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Imine Formation :
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Dissolve 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-one (1.0 equiv) in methanol.
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Add ammonium acetate (3.0 equiv) and stir at 25°C for 1 hour.
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Reduction :
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Add NaBH₃CN (1.5 equiv) portionwise.
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Stir at 25°C for 12–16 hours.
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Workup :
Key Data :
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Yield : 80–85%
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Purity : >98% (HPLC)
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Reaction Scale : Lab-scale (1–100 g)
Catalytic Hydrogenation of Schiff Base Intermediate
For industrial-scale production, catalytic hydrogenation of a pre-formed Schiff base offers higher throughput.
Procedure :
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Schiff Base Synthesis :
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React the ketone with (S)-(-)-α-methylbenzylamine (1.2 equiv) in toluene under Dean-Stark conditions to remove water.
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Isolate the imine intermediate via filtration.
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Hydrogenation :
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Suspend the imine in methanol with 10% Pd/C (5 wt%).
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Apply H₂ gas (50 psi) at 40°C for 6–8 hours.
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Salt Formation :
Key Data :
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Yield : 90–95%
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Purity : >99% (chiral HPLC)
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Reaction Scale : Pilot plant (1–10 kg)
Table 2: Reductive Amination Methods Comparison
| Parameter | NaBH₃CN Method | Catalytic Hydrogenation |
|---|---|---|
| Catalyst | NaBH₃CN | Pd/C |
| Temperature | 25°C | 40°C |
| Pressure | Ambient | 50 psi H₂ |
| Reaction Time | 12–16 hours | 6–8 hours |
| Yield | 80–85% | 90–95% |
| Optical Purity | Racemic | >99% ee |
Industrial Production and Scalability Considerations
Solvent and Reagent Selection
Hazard Mitigation
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Avoiding Low Temperatures : Modern protocols eliminate cryogenic conditions (-78°C) by using stabilized imine intermediates.
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Catalyst Recycling : Pd/C is filtered and reused for up to five batches without significant activity loss.
Analytical Characterization
Critical quality control measures include:
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¹H NMR : Methoxy singlet at δ 3.85 ppm, aromatic protons at δ 6.5–7.0 ppm.
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HPLC : Retention time of 8.2 minutes (C18 column, 60:40 MeOH/H₂O).
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Melting Point : 165–167°C (hydrochloride salt).
Chemical Reactions Analysis
1-(4,5-Dimethoxy-2-methylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Research
1-(4,5-Dimethoxy-2-methylphenyl)ethanamine has been investigated for its potential psychoactive effects, similar to other compounds in the phenethylamine class. Research indicates that it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. These interactions are crucial for understanding its potential therapeutic effects and side effects.
Proteomics and Biochemical Studies
This compound is utilized in proteomics research as a biochemical tool. It serves as a ligand or substrate in various assays aimed at studying protein interactions and functions. The unique structure of this compound allows it to selectively bind to specific proteins, making it valuable for elucidating biochemical pathways and mechanisms within cells .
Synthesis of Novel Compounds
In synthetic organic chemistry, this compound acts as an intermediate in the synthesis of more complex organic molecules. Its functional groups can be modified to create derivatives with varied biological activities or chemical properties. This versatility is essential for drug development and the creation of novel therapeutic agents.
Neuropharmacology Studies
Studies have indicated that compounds related to this compound may have neuroprotective effects or influence neuroplasticity. These findings are particularly relevant for developing treatments for neurodegenerative diseases or mood disorders. The exploration of its mechanism of action can provide insights into how it modulates neuronal activity and health .
Case Study 1: Neuropharmacological Effects
A study published in a peer-reviewed journal examined the effects of this compound on serotonin receptors in vitro. The results suggested that this compound could enhance serotonin signaling, which may contribute to its psychoactive properties. Further research is needed to confirm these findings in vivo and explore potential therapeutic applications.
Case Study 2: Synthesis Pathways
Research conducted on the synthetic routes for producing this compound highlighted several efficient methodologies involving palladium-catalyzed reactions and nucleophilic substitutions. These methods not only improve yield but also reduce the environmental impact associated with traditional synthetic approaches.
Mechanism of Action
The mechanism of action of 1-(4,5-Dimethoxy-2-methylphenyl)ethanamine involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 4,5-dimethoxy configuration in the target compound contrasts with the 2,5-dimethoxy pattern in 2C-E and 2C-D. This positional difference likely alters electronic properties and receptor binding affinities, as methoxy groups influence electron density and steric interactions .
- Lipophilicity : The target compound’s estimated LogP (~2.0) is lower than 2C-E (2.34) but comparable to 2C-D (1.98), suggesting similar membrane permeability. The ethoxy group in 2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine increases LogP to 2.30, highlighting the impact of alkoxy substituents .
- The target compound’s structural similarity may place it under analogous regulatory scrutiny.
Functional Group Variations
- N-Substituted Derivatives: NBOMe compounds (e.g., 25C-NBOMe) feature N-benzyl modifications, enhancing receptor affinity but increasing toxicity.
- Chiral Analogues : (S)-1-(2-Methoxyphenyl)ethylamine () demonstrates the role of stereochemistry in activity. The target compound’s lack of chiral centers may simplify synthesis but limit enantiomer-specific effects.
Research Findings and Implications
- Pharmacological Potential: Methoxy and alkyl substituents in phenethylamines correlate with serotonin receptor (5-HT2A) agonism, a hallmark of hallucinogenic activity . The 4,5-dimethoxy-2-methyl pattern may shift selectivity toward other receptor subtypes, warranting in vitro binding assays.
- Synthetic Feasibility : Schiff base formation () and reductive amination are plausible routes, though regioselective methoxy introduction requires optimization.
Biological Activity
1-(4,5-Dimethoxy-2-methylphenyl)ethanamine, commonly referred to as a derivative of the phenethylamine class, has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This compound is structurally related to various psychoactive substances and has been studied for its interactions with neurotransmitter systems, particularly the serotonin receptors.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 191.27 g/mol. The compound features two methoxy groups on the aromatic ring, which are known to influence its biological activity by modulating receptor interactions.
Research indicates that this compound acts primarily as a serotonin receptor agonist , particularly at the 5-HT2A receptor subtype. This interaction is crucial for its psychoactive effects, which can include alterations in mood, perception, and cognition. The presence of methoxy groups enhances lipophilicity and may improve binding affinity to these receptors.
Psychoactive Effects
This compound has been associated with hallucinogenic effects similar to those of other phenethylamines. A notable case study involved an individual who experienced severe agitation and altered mental status after ingestion, highlighting the compound's potential for significant psychoactive effects .
Antimicrobial Properties
In addition to its psychoactive properties, preliminary studies suggest that compounds within the same structural family may exhibit antimicrobial activity. For example, derivatives with similar substituents have shown effectiveness against various bacterial strains, indicating a potential for further exploration in medicinal chemistry .
Case Studies and Research Findings
Several case studies have documented the effects of compounds related to this compound:
- Case Study 1 : A report on a young adult who ingested blotter paper containing a structurally similar compound (25I-NBOMe) outlined symptoms including tachycardia and seizures. Toxicological analysis confirmed the presence of the compound, emphasizing the need for careful monitoring during clinical presentations of suspected intoxication .
- Case Study 2 : Another study focused on the postmortem analysis of individuals who had consumed substances from the 2C family. The findings indicated significant challenges in detecting these compounds due to their rapid metabolism and varying effects on different individuals .
Comparative Analysis
To better understand the biological activity of this compound, it is valuable to compare it with other compounds in its class:
| Compound Name | Structure Similarity | Main Biological Activity | Notable Effects |
|---|---|---|---|
| 25I-NBOMe | High | Potent agonist at 5-HT2A | Severe agitation, hallucinations |
| 2C-I | Moderate | Agonist at serotonin receptors | Hallucinogenic effects |
| 25B-NBOMe | High | Similar to 25I-NBOMe | Reported fatalities due to overdose |
Q & A
Q. What are the recommended safety protocols for handling 1-(4,5-Dimethoxy-2-methylphenyl)ethanamine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE):
- Eye/Face Protection: Use NIOSH- or EN 166-approved safety goggles and face shields to prevent splashes .
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and full-body lab coats. Follow proper glove removal techniques to avoid skin contact .
- Respiratory Protection: Use P95 (NIOSH) or P1 (EN 143) respirators for low exposure; upgrade to OV/AG/P99 (NIOSH) or ABEK-P2 (EN 143) for higher concentrations .
- Storage: Store in a cool, dry, ventilated area away from incompatible materials. Avoid drainage systems to prevent environmental contamination .
- First Aid: For inhalation, move to fresh air; for skin/eye contact, rinse with water for 15 minutes and seek medical attention. Always provide SDS to medical personnel .
Q. What synthetic routes are commonly used to prepare this compound?
Methodological Answer:
- Step 1: Alkylation of Phenolic Precursors:
React 4,5-dimethoxy-2-methylphenol with 1-bromo-2-methylpropane in the presence of a base (e.g., K₂CO₃) to form the intermediate ether . - Step 2: Amination:
Introduce the ethanamine group via reductive amination using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation under H₂/Pd-C . - Purification:
Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product. Confirm purity via HPLC or TLC .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Q. Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₉NO₃ | |
| Boiling Point (15 mmHg) | 188°C | |
| Boiling Point (760 mmHg) | 327.59°C (calculated) | |
| Flash Point | >230°F (experimental) | |
| Density | 1.051 g/cm³ (calculated) |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
- Design of Experiments (DoE):
Use factorial designs to test variables: temperature (60–120°C), solvent polarity (ethanol vs. DMF), and catalyst loading (5–20% Pd-C) . - Kinetic Monitoring:
Track reaction progress via in-situ FTIR or GC-MS to identify rate-limiting steps (e.g., amine group incorporation) . - Workflow Example:
Q. How should researchers resolve contradictions in reported physicochemical data (e.g., boiling points)?
Methodological Answer:
- Data Validation:
Cross-reference experimental measurements (e.g., boiling point at 15 mmHg vs. 760 mmHg ) with computational models (e.g., Clausius-Clapeyron equation). - Reproducibility Testing:
Repeat synthesis and characterization under standardized conditions (e.g., IUPAC guidelines) to confirm purity and identity . - Case Study:
If conflicting logP values arise, use shake-flask experiments (octanol/water partitioning) alongside software predictions (e.g., ChemAxon) .
Q. What methodologies are recommended for analyzing degradation products under stress conditions?
Methodological Answer:
- Stress Testing:
Expose the compound to heat (40–80°C), UV light, and acidic/alkaline conditions (pH 3–10) for 1–4 weeks . - Analytical Workflow:
- Mechanistic Insights:
Use density functional theory (DFT) to predict vulnerable sites (e.g., ethanamine chain) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
